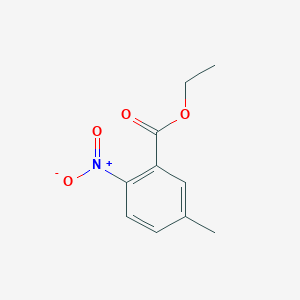

Ethyl 5-methyl-2-nitrobenzoate

Description

Ethyl 5-methyl-2-nitrobenzoate (CAS: 54064-40-3) is an aromatic ester with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol. Its structure features a nitro group at the 2-position, a methyl substituent at the 5-position, and an ethyl ester moiety at the carboxyl group. This compound is utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, as evidenced by its mention in RESVERLOGIX CORP.'s patent WO2010/123975 A1 . Its physicochemical properties include a LogP value of 2.60, indicating moderate lipophilicity, and a polar surface area (PSA) of 72.12 Ų, reflecting significant polarity due to the nitro and ester groups .

Properties

IUPAC Name |

ethyl 5-methyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-6-7(2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTKSWGPXYYQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378929 | |

| Record name | ethyl 5-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54064-40-3 | |

| Record name | ethyl 5-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-2-nitrobenzoate typically involves the nitration of methyl 3-methylbenzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly nitration agents, such as urea nitrate, has been explored to reduce the environmental impact of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Reduction: Ethyl 5-methyl-2-aminobenzoate.

Substitution: 5-methyl-2-nitrobenzoic acid.

Oxidation: Ethyl 5-carboxy-2-nitrobenzoate.

Scientific Research Applications

Ethyl 5-methyl-2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-nitrobenzoate and its derivatives depends on the specific application. For instance, in medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

Ethyl 5-Methyl-2-Nitrobenzoate vs. Ethyl 4-Nitrobenzoate

- Key Difference : The nitro group’s position (2- vs. 4-) significantly alters electronic properties.

- Impact :

- The ortho-nitro group in this compound induces stronger intramolecular steric and electronic effects, reducing rotational freedom compared to the para-nitro isomer.

- The para-nitro derivative (e.g., Ethyl 4-nitrobenzoate) exhibits higher symmetry, often leading to better crystallinity and stability in solid-state applications .

Methyl 5-Methoxy-2-Nitrobenzoate (CAS 2327-45-9)

- Key Difference : A methoxy group replaces the methyl substituent at the 5-position.

- Methoxy-substituted derivatives are often more soluble in polar solvents due to increased polarity .

Ester Group Variations

This compound vs. Mthis compound (CAS 20587-30-8)

- Key Difference : Ethyl vs. methyl ester groups.

- Impact: The ethyl ester imparts greater lipophilicity (LogP: 2.60 vs. ~2.0 for methyl), influencing solubility in organic solvents like ethyl acetate, a common extraction medium . Methyl esters are typically more reactive in hydrolysis due to reduced steric hindrance. For example, mthis compound undergoes reduction with Zn/NH₄Cl in methanol/water at 0–20°C, while ethyl analogues may require harsher conditions .

Functional Group Modifications

Methyl 4-(Butyrylamino)-5-Methyl-2-Nitrobenzoate

- Key Difference: Addition of a butyrylamino group at the 4-position.

- Impact: The butyrylamino group enhances hydrogen-bonding capacity, increasing solubility in protic solvents like methanol. This derivative is used as an intermediate for telmisartan, an antihypertensive drug, highlighting the role of functional groups in biological activity .

Data Table: Comparative Properties of Selected Analogues

Commercial and Industrial Relevance

This compound is listed as discontinued by suppliers like CymitQuimica, likely due to niche demand compared to methyl or para-nitro analogues . However, its structural flexibility ensures ongoing use in specialized syntheses, such as RESVERLOGIX’s drug development pipelines .

Biological Activity

Ethyl 5-methyl-2-nitrobenzoate (C10H11NO4) is an organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group at the 2-position and a methyl group at the 5-position of the benzoic acid derivative. The ethyl ester group at the carboxylic position enhances its solubility and biological activity. The compound's unique structure allows it to undergo various chemical reactions, including reduction, substitution, and oxidation, which can influence its biological properties .

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted that compounds derived from this nitrobenzoate demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentrations (MIC) for these compounds were determined to be in the range of 5-10 mg/mL, suggesting moderate antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's nitro group is believed to play a crucial role in its cytotoxic effects by forming reactive intermediates that interact with cellular targets .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease progression.

- Reactive Intermediates : The reduction of the nitro group can lead to the formation of reactive species that bind to cellular macromolecules, disrupting normal cellular functions .

- Cell Cycle Modulation : Studies suggest that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound derivatives.

- Methodology : Various derivatives were tested against standard bacterial strains using agar diffusion methods.

- Results : Compounds showed varying degrees of inhibition, with some derivatives achieving MIC values as low as 5 mg/mL against S. aureus .

-

Anticancer Activity Assessment :

- Objective : To explore the anticancer properties of this compound on human cancer cell lines.

- Methodology : MTT assays were conducted to assess cell viability after treatment with different concentrations of the compound.

- Results : Significant reductions in cell viability were observed at concentrations above 50 µM, indicating potent anticancer activity .

Comparative Analysis

The biological activity of this compound can be compared with other nitrobenzoate derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate (MIC: 5 mg/mL) | Significant (IC50: >50 µM) | Unique positioning of substituents |

| Ethyl 3-nitrobenzoate | Low | Moderate | Nitro group at different position |

| Ethyl 4-nitrobenzoate | Low | Low | Similar structure but different reactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-methyl-2-nitrobenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nitration of ethyl 5-methylbenzoate or esterification of 5-methyl-2-nitrobenzoic acid. Key factors include:

- Catalyst Selection : Ultrasonication and microwave-assisted methods with zeolite catalysts (e.g., ultradispersed natural zeolites) improve reaction efficiency and reduce side products .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nitro-group introduction, while acidic conditions stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves ester derivatives from unreacted starting materials .

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

- Methodological Answer : Use SHELX software (e.g., SHELXL) for small-molecule refinement. Key steps:

- Data Collection : High-resolution X-ray diffraction (XRD) data (e.g., Bruker D8 Venture) ensures accurate atomic coordinates.

- Hydrogen Bonding Analysis : Apply graph set theory (Etter formalism) to identify O–H···O/N interactions, which influence packing and stability .

- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond distances .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

- Methodological Answer :

- IR Spectroscopy : Compare experimental O–H stretching bands (e.g., ~3517 cm⁻¹) with scaled DFT calculations (e.g., B3LYP/6-311++G**) to validate hydrogen-bonded dimers .

- NMR : Use deuterated solvents (CDCl₃) to distinguish nitro and ester carbonyl signals. Conflicting NOE correlations may arise from rotational isomerism; variable-temperature NMR resolves this .

Advanced Research Questions

Q. How can computational modeling predict the supramolecular assembly of this compound in crystal lattices?

- Methodological Answer :

- Hydrogen-Bonding Networks : Use Mercury (CCDC) or CrystalExplorer to map synthons. For example, nitro groups often form R₂²(8) motifs with adjacent ester moieties .

- Energy Frameworks : Calculate lattice energies (e.g., PIXEL method) to assess dominance of dispersion vs. electrostatic interactions.

- Validation : Compare predicted vs. experimental XRD thermal parameters; discrepancies >0.05 Ų suggest dynamic disorder .

Q. What strategies mitigate hazards during the synthesis of intermediates like diazo compounds in this compound derivatives?

- Methodological Answer :

- Risk Assessment : Prioritize in situ generation of unstable intermediates (e.g., diazo compounds) to avoid isolation.

- Process Design : Use flow chemistry for exothermic nitration steps, ensuring temperature control (<5°C) and inert atmospheres .

- Safety Protocols : Follow ACS guidelines for handling explosive intermediates (e.g., blast shields, remote monitoring) .

Q. How do solvent polarity and hydrogen-bonding propensity affect the solubility and reactivity of this compound in drug delivery systems?

- Methodological Answer :

- Solvent Screening : Ethyl lactate (logP = 0.9) balances solubility and biocompatibility. Use Hansen solubility parameters (δD, δP, δH) to optimize formulations .

- Polymer Compatibility : Blend with ethyl cellulose (EC) for controlled release; EC’s hydrophobic domains delay hydrolysis of the ester group .

- In Vitro Testing : Simulate intestinal pH (6.8) to assess release kinetics via HPLC, correlating with polymer swelling ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.